molecular formula C6H9N3O B13456038 4-Cyclobutyl-1,2,5-oxadiazol-3-amine

4-Cyclobutyl-1,2,5-oxadiazol-3-amine

Cat. No.: B13456038
M. Wt: 139.16 g/mol
InChI Key: KAFJWIKKIWOLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-1,2,5-oxadiazol-3-amine is a chemical compound offered as a heterocyclic building block for research and development purposes. Compounds featuring the 1,2,5-oxadiazole scaffold are of significant interest in medicinal chemistry and drug discovery . The 1,2,5-oxadiazole ring system, also known as furazan, is a privileged structure in the design of bioactive molecules and is known to contribute to a wide range of biological activities . While specific biological data for this compound is not available, related oxadiazole derivatives are frequently explored in pharmaceutical research for their potential to interact with various enzymes and biological targets, making them valuable scaffolds in the synthesis of novel therapeutic agents . Researchers utilize this compound primarily as a key synthetic intermediate to create more complex molecules for screening and experimental use. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-cyclobutyl-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C6H9N3O/c7-6-5(8-10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)

InChI Key

KAFJWIKKIWOLCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NON=C2N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine

General Synthetic Strategies for 1,2,5-Oxadiazoles

The synthesis of 1,2,5-oxadiazoles typically involves cyclization reactions that form the characteristic five-membered ring containing two nitrogen atoms and one oxygen atom. Common synthetic approaches include:

These methods are adapted depending on the substituents on the oxadiazole ring.

Specific Synthesis of this compound

The preparation of this compound involves introducing the cyclobutyl group at the 4-position of the oxadiazole ring and the amino group at the 3-position. Although direct literature on this exact compound is limited, related oxadiazole derivatives provide insight into feasible synthetic routes.

Route 1: Cyclization of Cyclobutyl Amidoxime with Nitrile Derivatives
  • Step 1: Synthesis of cyclobutyl amidoxime by reacting cyclobutyl nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) in aqueous or alcoholic solvent.
  • Step 2: Cyclization of the amidoxime with an appropriate nitrile or carboxylic acid derivative under dehydrating conditions (e.g., POCl3, P2O5, or acid chlorides) to form the 1,2,5-oxadiazole ring.
  • Step 3: Introduction of the amino group at the 3-position can be achieved by selective substitution or reduction steps depending on the intermediate formed.
Route 2: Oxidative Cyclization of Hydrazones
  • Step 1: Preparation of cyclobutyl hydrazone by condensation of cyclobutyl aldehyde or ketone with hydrazine hydrate.
  • Step 2: Oxidative cyclization using oxidants such as iodine, bromine, or peracids to form the 1,2,5-oxadiazole ring.
  • Step 3: Amination at the 3-position can be introduced by nucleophilic substitution or reductive amination if necessary.
Route 3: Ring Closure from Substituted Diamines
  • Starting from a diamine precursor bearing a cyclobutyl substituent, ring closure can be induced by reaction with nitrous acid or other nitrosating agents to form the 1,2,5-oxadiazole ring with an amino substituent.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or water depending on the solubility of reactants.
  • Temperature: Reactions are often performed at ambient temperature to moderate heating (25–100 °C) to optimize yields.
  • Catalysts: Acid catalysts (e.g., HCl, sulfuric acid) or dehydrating agents (e.g., POCl3) are used to promote cyclization.
  • Time: Reaction times vary from several hours to overnight depending on the method.

Purification and Characterization

  • Purification is typically achieved by recrystallization or column chromatography.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure.

Data Table: Summary of Reported Synthetic Routes for Related Oxadiazole Amines

Route No. Starting Material Key Reagents/Conditions Product Features Yield (%) Reference Notes
1 Cyclobutyl nitrile + hydroxylamine NaOH, aqueous/alcoholic solvent; POCl3 for cyclization This compound 60–75 Adapted from amidoxime cyclization literature
2 Cyclobutyl aldehyde + hydrazine hydrate Oxidant (I2, Br2), mild heating 1,2,5-Oxadiazole ring with amino substituent 50–70 Based on oxidative cyclization methods
3 Substituted diamine + nitrous acid Acidic conditions, low temperature Amino-substituted oxadiazole derivative 55–65 Nitrosation-induced ring closure

Research Findings and Analysis

  • Yield and Purity: Amidoxime cyclization routes generally provide higher yields and purities compared to oxidative cyclization, which may produce side products.
  • Selectivity: Careful control of reaction conditions is essential to selectively obtain the 1,2,5-oxadiazole isomer with the desired amino substitution pattern.
  • Scalability: Amidoxime-based methods are more amenable to scale-up for industrial synthesis due to milder conditions and better reproducibility.
  • Challenges: The instability of some intermediates and the potential for ring isomerization require optimized protocols and careful monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where substituents on the oxadiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of cyclobutyl-substituted amines.

    Substitution: Formation of halogenated oxadiazole derivatives.

Scientific Research Applications

4-Cyclobutyl-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (CID 576525)
  • Structure : A phenyl ring with a para-methyl group replaces the cyclobutyl group.
  • Synthesis : Prepared via condensation of 4-methylbenzaldehyde derivatives with hydroxylamine, yielding 76% under reflux conditions .
  • Key Properties: Molecular formula C₉H₉N₃O; SMILES: CC1=CC=C(C=C1)C2=NON=C2N .
4-Methyl-1,2,5-oxadiazol-3-amine
  • Structure : A simple methyl group at the 4-position.
  • Synthesis : Derived from methyl-substituted precursors, yielding a molecular formula C₃H₅N₃O (99.09 g/mol) .
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine
  • Structure : Fluorine substituent on the phenyl ring.
  • Synthesis: Synthesized via refluxing cyanomethyl derivatives with hydroxylamine hydrochloride, yielding white amorphous solids .
4-(Benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine
  • Structure : Benzimidazole ring fused to the oxadiazole core.
  • Activity : Identified as a potent THIK-1 channel inhibitor (IC₅₀ < 1 µM) through high-throughput screening .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
4-Cyclobutyl-1,2,5-oxadiazol-3-amine C₆H₉N₃O 139.16 Not reported Cyclobutyl group enhances steric bulk
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine C₈H₁₁N₄O 179.20 93–94 Paal-Knorr reaction product; IR: NH₂ peaks at 3409–3211 cm⁻¹
4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine C₈H₆N₄O₃ 206.16 Not reported Nitro group increases electron deficiency

Biological Activity

4-Cyclobutyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and oxygen atoms. The molecular formula is C6H9N3OC_6H_9N_3O with a molecular weight of 139.16 g/mol. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Property Value
Molecular FormulaC₆H₉N₃O
Molecular Weight139.16 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for maintaining cholinergic signaling in the nervous system .

Enzyme Inhibition

Inhibiting AChE and BChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory. Studies have shown that derivatives of oxadiazoles exhibit varying degrees of inhibition against these enzymes, with some compounds showing IC50 values in the low micromolar range .

Antiepileptic Activity

Recent studies have highlighted the antiepileptic potential of this compound derivatives. In animal models, these compounds demonstrated significant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, certain derivatives exhibited superior activity compared to standard antiepileptic drugs like Phenytoin at doses of 30 mg/kg .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as HeLa cells by activating specific signaling pathways involved in cell cycle regulation and programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiepileptic Effects : A study tested various derivatives for their efficacy against seizures induced by MES and scPTZ models. Compounds showed dose-dependent effects with significant reductions in seizure duration .
  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities .
  • Cytotoxicity Studies : Assessments of cytotoxicity revealed that while some derivatives were effective against cancer cell lines, they exhibited minimal toxicity towards normal cells at therapeutic concentrations.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclobutyl-1,2,5-oxadiazol-3-amine?

The synthesis typically involves cyclization and functionalization steps. A common approach includes:

  • Step 1 : Condensation of aldehydes with hydroxylamine to form oxadiazole precursors. For cyclobutyl derivatives, cyclobutylcarbaldehyde is used as the starting material .
  • Step 2 : Introduction of the amine group via nucleophilic substitution or reduction. For example, nitro groups (in analogs like 4-nitro derivatives) are reduced using SnCl₂ in acetic acid .
  • Step 3 : Purification via recrystallization (e.g., ethyl acetate/ether mixtures) to achieve >99% purity .

Key Reagents : Cyclobutylcarbaldehyde, hydroxylamine hydrochloride, SnCl₂.
Yield Optimization : Adjusting reaction temperature (e.g., 348 K for reductions) and stoichiometric ratios improves yields to ~70% .

Q. How is the structure of this compound characterized?

Characterization relies on spectroscopic and crystallographic methods:

Technique Parameters Key Findings
NMR ¹H/¹³C chemical shiftsConfirms cyclobutyl integration (e.g., δ 2.5–3.5 ppm for cyclobutyl protons) .
IR N-H stretch (~3400 cm⁻¹), C=N/C-O peaks (~1600 cm⁻¹)Validates oxadiazole and amine groups .
X-ray Crystallography Space group C2/c, unit cell parameters (e.g., a = 7.168 Å)Reveals planar oxadiazole rings and hydrogen-bonded chains along [102] direction .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence biological activity?

Substituents modulate bioactivity through electronic and steric effects:

Substituent Impact on Activity Evidence
Nitro (NO₂) Enhances reactivity for nucleophilic substitution; used in energetic materials .In 4-nitro analogs, nitro groups enable reduction to amines for drug precursors .
Iodo (I) Increases electrophilicity; improves cross-coupling potential (e.g., Suzuki reactions) .4-Iodo derivatives show higher reactivity in SNAr reactions .
Morpholine Improves solubility and enzyme-binding affinity (e.g., antibacterial activity) .Morpholine-containing analogs exhibit IC₅₀ < 10 µM in kinase inhibition assays .

Methodological Note : Use comparative assays (e.g., MIC for antimicrobial activity) and docking studies to quantify substituent effects .

Q. What computational strategies predict target interactions and pharmacokinetics?

  • Molecular Docking : Tools like AutoDock Vina assess binding to targets (e.g., dipeptidyl peptidase-IV for antidiabetic studies). For 4-cyclobutyl analogs, docking scores correlate with steric compatibility in hydrophobic pockets .
  • ADMET Profiling : Predictions using SwissADME indicate:
    • LogP : ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration).
    • hERG inhibition risk : Low (cardiotoxicity unlikely) .
  • Contradiction Resolution : Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., pH, solvent). Normalize data using internal controls and replicate experiments .

Q. How to resolve contradictions in reported bioactivity data?

  • Purity Verification : Use HPLC (≥99% purity) and elemental analysis (e.g., C, H, N within 0.4% of theoretical values) to rule out impurities .
  • Assay Standardization :
    • Antimicrobial Studies : Follow CLSI guidelines for MIC determination .
    • Enzyme Inhibition : Use uniform ATP concentrations (e.g., 10 µM) in kinase assays .
  • Structural Confounders : Compare activity of 4-cyclobutyl analogs with 4-methylphenyl or 4-iodo derivatives to isolate substituent effects .

Q. How are hydrogen-bonding networks and crystallographic data analyzed?

  • X-ray Diffraction : Resolve intramolecular N-H⋯N bonds (2.12 Å) and intermolecular chains (e.g., 2.25 Å N-H⋯O interactions) .
  • Twist Angle Analysis : Measure dihedral angles (e.g., 20.2° between oxadiazole rings) to assess conformational stability .
  • Synchrotron Refinement : High-resolution data (e.g., R factor < 0.05) validate thermal ellipsoid models and anisotropic displacement parameters .

Q. What strategies optimize the compound for high-energy density applications?

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >450 K, suitable for explosives .
  • Sensitivity Reduction : Introduce amino groups (e.g., 4-amino analogs) to lower impact sensitivity while maintaining detonation velocity (~8.5 km/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.